



Mgat2-IN-4 dosage for in vivo studies

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Compound of Interest		
Compound Name:	Mgat2-IN-4	
Cat. No.:	B12391048	Get Quote

Here are the detailed Application Notes and Protocols for the in vivo use of various Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors.

Disclaimer: The compound "Mgat2-IN-4" was not found in the reviewed literature. The following information is based on other reported MGAT2 inhibitors used in in vivo studies.

Application Notes

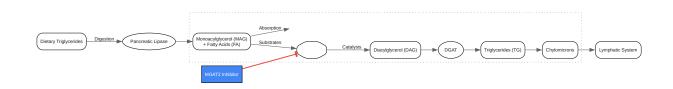
Introduction

Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the triglyceride resynthesis pathway in the small intestine. Inhibition of MGAT2 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). By blocking MGAT2, these inhibitors reduce the absorption of dietary fat, leading to decreased body weight, improved glucose metabolism, and reduced liver fat accumulation. This document provides a summary of in vivo study protocols for several investigational MGAT2 inhibitors.

Mechanism of Action

MGAT2 catalyzes the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a crucial step in the formation of triglycerides. By inhibiting this enzyme, MGAT2 inhibitors effectively reduce the synthesis and subsequent absorption of dietary fats in the enterocytes of the small intestine. This leads to a cascade of beneficial metabolic effects.





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Figure 1: Signaling pathway of MGAT2 inhibition.

Quantitative Data Summary

The following table summarizes the in vivo dosages and effects of various MGAT2 inhibitors based on preclinical studies.



Compound Name	Animal Model	Dosage	Administrat ion Route	Duration	Key Outcomes
Compound A	High-Fat Diet (HFD)-fed C57BL/6J mice	10 mg/kg	Oral gavage	37 days	Reduced food intake[1]
HFD-fed C57BL/6J mice	30 mg/kg	Oral gavage	37 days	reduction in food intake, suppressed body weight gain, reduced fat mass[1]	
Compound B	HFD-fed ob/ob mice	30 mg/kg	Oral gavage	36 days	Suppressed food intake and body weight gain, lowered glycated hemoglobin (GHb) levels[2]
BMS-963272	Diet-induced obese mice	Not specified	Not specified	Not specified	On-target weight loss efficacy
CDAHFD and STAM murine NASH models	Not specified	Not specified	Not specified	Decreased inflammation and fibrosis[3]	
S-309309	HFD-induced obese (DIO) mice	3 mg/kg, b.i.d.	Oral	4 weeks	Reductions in body weight gain and food intake[4]



DIO mice				Suppressed food intake and body
				weight gain, decreased
	3 mg/kg, b.i.d.	Oral	13 weeks	insulin
				resistance,
				reduced
				hepatic
				triglycerides[5
				1

Experimental Protocols

Protocol 1: Evaluation of "Compound B" in a High-Fat Diet-Fed ob/ob Mouse Model[2]

Objective: To investigate the anti-diabetic and anti-obesity effects of Compound B in a model of severe obesity and type 2 diabetes.

Materials:

- Compound B
- Vehicle: 0.5% methylcellulose
- Male ob/ob mice
- High-Fat Diet (HFD)
- · Oral gavage needles
- · Standard laboratory equipment for housing and monitoring mice

Procedure:

Animal Model: Use male ob/ob mice, a model of severe obesity and type 2 diabetes.



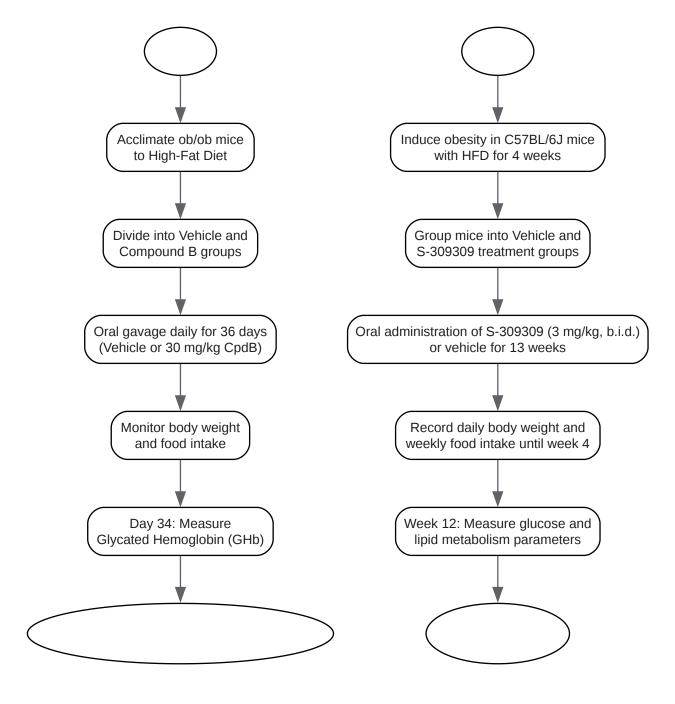




- Acclimation: Acclimate the mice to the housing conditions and HFD for a specified period.
- Compound Preparation: Suspend Compound B in 0.5% methylcellulose to a final concentration for a 30 mg/kg dosage.
- Administration: Administer Compound B (30 mg/kg) or vehicle orally once daily for 36 days.
- · Monitoring:
 - Record food intake and body weight regularly.
 - At day 34, measure glycated hemoglobin (GHb) levels.
 - At the end of the study, other relevant metabolic parameters can be assessed.

Experimental Workflow:





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References



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